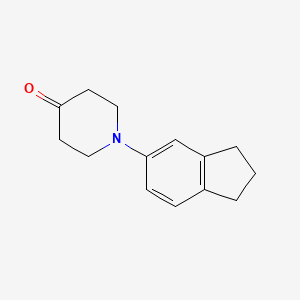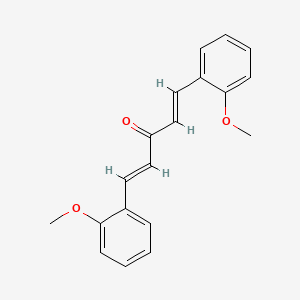
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one
Descripción general
Descripción
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one, commonly known as curcumin, is a natural polyphenolic compound extracted from the rhizome of turmeric, which has been used in traditional medicine for centuries. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Mecanismo De Acción
Curcumin's mechanism of action is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Curcumin has also been shown to modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Curcumin has also been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Curcumin has been shown to have anticancer effects by inhibiting cell proliferation and inducing apoptosis. Curcumin has also been shown to have neuroprotective effects by inhibiting neuroinflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Curcumin is also stable and can be stored for long periods. However, curcumin has some limitations for lab experiments. It has poor solubility in water and is rapidly metabolized in vivo. Curcumin also has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for curcumin research. One direction is to improve the bioavailability of curcumin by developing novel delivery systems. Another direction is to study the potential of curcumin in combination with other drugs or therapies. Curcumin's potential as a chemopreventive agent also needs to be further explored. Finally, the potential of curcumin in the treatment of various neurological disorders needs to be further studied.
Conclusion:
Curcumin is a natural polyphenolic compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin's mechanism of action is complex and not fully understood. Curcumin has several advantages for lab experiments, but also has some limitations. There are several future directions for curcumin research, including improving its bioavailability and studying its potential in combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin has been studied in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and arthritis.
Propiedades
IUPAC Name |
(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMPCUUTSDNAJ-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
CAS RN |
41973-42-6, 39777-61-2 | |
| Record name | MLS002703419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



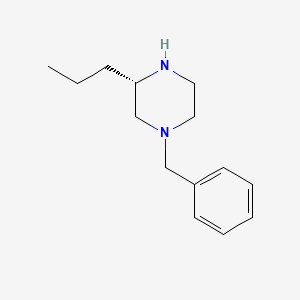



![3-Methylbenzo[d]isoxazol-5-ol](/img/structure/B1630179.png)
![5,7-Diiodoimidazo[5,1-B]thiazole](/img/structure/B1630182.png)

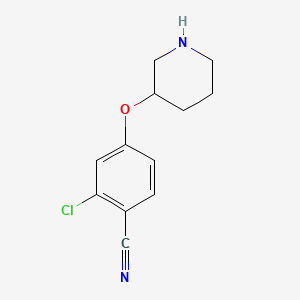
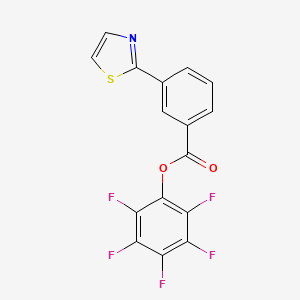

![3-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1630191.png)

